molecular formula C16H18O5 B5765020 methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B5765020
M. Wt: 290.31 g/mol
InChI Key: FVDNACJNNNZBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, an isopropoxy group at position 7, and an acetate ester at position 2. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . Structural validation of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9(2)20-11-5-6-12-10(3)13(8-15(17)19-4)16(18)21-14(12)7-11/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDNACJNNNZBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate ()
  • Key Differences :
    • Substituent position: The ethoxy group is at position 6 instead of 5.
    • Ester group: Ethyl vs. methyl acetate.
  • Structural Implications :
    • Position 7 substitution (as in the target compound) may alter electronic delocalization due to proximity to the carbonyl group at position 2.
    • Ethyl esters generally exhibit slightly lower polarity than methyl esters, affecting solubility .
N-(2-Substituted Thiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()
  • Key Differences: Functional groups: Thiazolidinone ring replaces the acetate ester. Biological activity: Thiazolidinone derivatives show enhanced antimicrobial and anticancer activity due to the heterocyclic moiety .
  • Synthetic Pathway: Both compounds involve coupling at position 7, but the target compound uses an isopropoxy group, while derivatives employ thiazolidinone synthesis via mercaptoacetic acid and ZnCl₂ catalysis .

Crystallographic and Structural Validation

  • Refinement Tools: The target compound’s crystal structure (if resolved) would use SHELXL for refinement, leveraging features like TWIN and HKLF5 for high-resolution data . Validation via PLATON () ensures absence of structural anomalies like missed symmetry or incorrect space groups .
  • Comparison with :
    • Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate exhibits torsion angles (e.g., C7—O3—C10—C11: −177.82°) influenced by steric interactions, whereas the target compound’s isopropoxy group may introduce greater torsional strain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.